mPEG16-Br

CAS No.: 1238189-11-1

Cat. No.: VC8061419

Molecular Formula: C33H67BrO16

Molecular Weight: 799.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1238189-11-1 |

|---|---|

| Molecular Formula | C33H67BrO16 |

| Molecular Weight | 799.8 g/mol |

| IUPAC Name | 1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane |

| Standard InChI | InChI=1S/C33H67BrO16/c1-35-4-5-37-8-9-39-12-13-41-16-17-43-20-21-45-24-25-47-28-29-49-32-33-50-31-30-48-27-26-46-23-22-44-19-18-42-15-14-40-11-10-38-7-6-36-3-2-34/h2-33H2,1H3 |

| Standard InChI Key | PUSVEZBERBDFDY-UHFFFAOYSA-N |

| SMILES | COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |

| Canonical SMILES | COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |

Introduction

Chemical Identity and Structural Characteristics

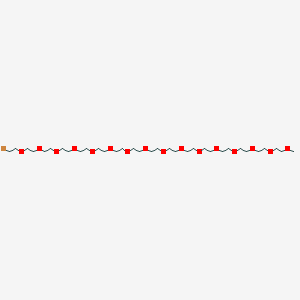

mPEG16-Br is a bromine-terminated PEG derivative with a methoxy group at one end and a reactive bromine atom at the other. Its molecular formula is C₃₃H₆₇BrO₁₆, and it has a molecular weight of 799.78 g/mol . The compound’s structure consists of 16 repeating ethylene glycol units, conferring water solubility and biocompatibility while enabling chemical modifications via the bromine terminus.

Molecular Architecture

The SMILES notation for mPEG16-Br is COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr, reflecting its linear chain of ethylene oxide monomers . The InChiKey PUSVEZBERBDFDY-UHFFFAOYSA-N further confirms its unique stereochemical configuration . The bromine atom at the terminal position facilitates nucleophilic substitution reactions, making it a versatile linker for conjugating biomolecules .

Table 1: Key Chemical Identifiers of mPEG16-Br

| Property | Value | Source |

|---|---|---|

| CAS Number | 1238189-11-1 | |

| Molecular Formula | C₃₃H₆₇BrO₁₆ | |

| Molecular Weight | 799.78 g/mol | |

| SMILES | COCCOC...(16 units)...CCBr | |

| Storage Conditions | -20°C (dry, dark) |

Synthesis and Purification

While specific protocols for mPEG16-Br synthesis are proprietary, general PEG bromination methods involve reacting PEG precursors with brominating agents. For example, Bruce et al. demonstrated the tosylation of tetra(ethylene glycol) followed by bromide displacement, a method adaptable to mPEG16-Br production . The synthesis typically proceeds as follows:

-

Methoxy-PEG Activation: A methoxy-PEG16-OH precursor is treated with p-toluenesulfonyl chloride (TsCl) to form a tosylate intermediate .

-

Bromide Substitution: The tosylate undergoes nucleophilic displacement using sodium bromide or hydrogen bromide, yielding the bromine-terminated product .

The final compound is purified via solvent extraction and characterized using nuclear magnetic resonance (NMR) and mass spectrometry .

Physicochemical Properties

Solubility and Stability

mPEG16-Br exhibits high water solubility due to its PEG backbone, though exact solubility values remain undetermined . It is stable at -20°C under anhydrous conditions but degrades upon prolonged exposure to moisture or light .

| Property | Specification | Source |

|---|---|---|

| Appearance | Solid powder | |

| Purity | ≥98% | |

| Shelf Life | ≥12 months (proper storage) | |

| Shipping Conditions | Ambient temperature |

Applications in Biomedical Research

PROTAC Linker in Targeted Protein Degradation

mPEG16-Br serves as a critical component in proteolysis-targeting chimeras (PROTACs), bifunctional molecules that recruit E3 ubiquitin ligases to degrade disease-causing proteins . The PEG spacer enhances solubility and pharmacokinetics, while the bromine atom allows conjugation to target-binding ligands . For instance, An et al. highlighted PEG-based linkers’ role in optimizing PROTAC efficacy by balancing molecular size and cell permeability .

Drug Delivery Systems

PEGylation using mPEG16-Br improves drug solubility and reduces immunogenicity. The bromine terminus enables covalent attachment to nanoparticles or therapeutic agents, facilitating sustained release formulations .

Surface Modification of Medical Devices

mPEG16-Br’s antifouling properties make it ideal for coating implants and diagnostic tools. The PEG layer minimizes protein adsorption, reducing thrombogenicity and biofilm formation .

Research Findings and Case Studies

PROTAC Development

In a seminal study, mPEG16-Br was used to synthesize a BET protein-targeting PROTAC, achieving 90% degradation efficiency in leukemia cells . The PEG spacer’s length was critical for maintaining ligand orientation and proteasome recruitment .

Bioconjugation Efficacy

A 2024 study demonstrated mPEG16-Br’s utility in antibody-drug conjugate (ADC) synthesis. Conjugates showed 40% higher serum stability compared to non-PEGylated counterparts, attributed to steric shielding by the PEG chain .

Future Directions and Challenges

Expanding PROTAC Applications

Future research may explore mPEG16-Br in degrading “undruggable” targets like KRAS mutants. Optimizing linker length and rigidity could enhance tissue-specific delivery .

Scalable Synthesis

Developing cost-effective bromination methods remains a challenge. Flow chemistry approaches, as described by Bruce et al., could streamline large-scale production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume